molecular formula C20H26N6O5 B12723003 (E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile CAS No. 135017-80-0

(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile

Cat. No.: B12723003
CAS No.: 135017-80-0
M. Wt: 430.5 g/mol
InChI Key: OWXPMSFLRPFOIE-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the furan derivative, followed by the introduction of the dimethylamino group. Subsequent steps involve the formation of the imidazolidin-2-ylidene moiety and the final coupling with (E)-but-2-enedioic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products.

    Reduction: The imidazolidin-2-ylidene moiety can be reduced under specific conditions.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the imidazolidin-2-ylidene moiety can yield imidazolidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, (E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile can be used in the study of enzyme interactions and as a probe for understanding biochemical pathways.

Medicine

In medicine, this compound has potential applications as a drug candidate due to its ability to interact with specific molecular targets. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with target proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and imidazolidin-2-ylidene-containing molecules. Examples include:

  • 5-(dimethylamino)methylfuran
  • Imidazolidin-2-ylidene derivatives

Uniqueness

What sets (E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile apart is its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

135017-80-0

Molecular Formula

C20H26N6O5

Molecular Weight

430.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile

InChI

InChI=1S/C16H22N6O.C4H4O4/c1-21(2)12-15-4-3-14(23-15)11-19-5-7-22-8-6-20-16(22)13(9-17)10-18;5-3(6)1-2-4(7)8/h3-4,19-20H,5-8,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

OWXPMSFLRPFOIE-WLHGVMLRSA-N

Isomeric SMILES

CN(C)CC1=CC=C(O1)CNCCN2CCNC2=C(C#N)C#N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CC1=CC=C(O1)CNCCN2CCNC2=C(C#N)C#N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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